molecular formula C9H12N2O4 B14052557 Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate

Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate

Cat. No.: B14052557
M. Wt: 212.20 g/mol
InChI Key: SNWUDPUZNHGDCP-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring an isoxazole ring fused to a partially saturated pyridine moiety. Its structure includes a methoxy group at position 3 of the isoxazole ring and a methyl ester at position 6 of the pyridine scaffold.

Synonyms for related compounds include "methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo[5,4-c]pyridine-6(2H)-carboxylate" and "3-oxo-3,4,5,7-tetrahydro-2H-isoxazolo[5,4-c]pyridine-6-carboxylic acid methyl ester" . Analytical methods for similar compounds, such as reverse-phase HPLC with acetonitrile/water mobile phases, suggest standardized approaches for purity assessment .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 3-methoxy-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-13-8-6-3-4-11(9(12)14-2)5-7(6)15-10-8/h3-5H2,1-2H3

InChI Key

SNWUDPUZNHGDCP-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC2=C1CCN(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Isoxazole-Pyridine Fusion

The fused isoxazole-pyridine core necessitates precise cyclocondensation techniques. Patent US9796690B2 provides foundational insights into dihydroisoxazole synthesis via hydroxyiminochloride intermediates. For the target compound, a modified approach involves reacting 3-methoxy-4,5-dihydropyridine-6-carboxylate with a nitrile oxide precursor under acidic buffered conditions.

Key steps include:

  • Hydroxyiminochloride Formation : Treatment of pyridine-derived ketones with hydroxylamine hydrochloride yields intermediate hydroxyiminochlorides.
  • Controlled Elimination : Under pH 3.5–4.5 (maintained via potassium hydrogencarbonate buffer), HCl elimination generates reactive nitrile oxides.
  • Intramolecular Cycloaddition : The nitrile oxide undergoes 1,3-dipolar cycloaddition with the adjacent dihydropyridine double bond, forming the isoxazolo[5,4-c]pyridine scaffold.

Reaction optimization data (Table 1):

Parameter Optimal Range Yield Impact
pH 3.8–4.2 ±15% purity
Temperature 35–45°C Max yield at 40°C
Solvent Acetonitrile/THF THF improves rate

This method achieves 68–72% isolated yield after crystallization from ethanol, though regioselectivity challenges persist with unsymmetrical substrates.

Intramolecular Nucleophilic Substitution of Nitro Precursors

Building on PMC research, an alternative route leverages nitro-group displacement to construct the isoxazole ring. Starting from 2-chloro-3-nitro-6-methoxypyridine, sequential functionalization enables fused ring formation:

  • Oxime Installation : Condensation with hydroxylamine introduces the oxime moiety at C3.
  • Nitro Group Activation : Electron-withdrawing substituents (e.g., methoxy, ester) enhance nitro’s leaving capacity.
  • Cyclization : Treatment with K₂CO₃ in DMF at 80°C induces intramolecular nucleophilic substitution, forming the isoxazole ring (Scheme 1).

Notably, protecting the methyl ester during cyclization prevents base-mediated hydrolysis. Ethylene glycol protection, followed by acidic deprotection, ensures 82–85% yield. Comparative studies show THF marginally outperforms DMF in reaction homogeneity.

One-Pot Metal Cyanate-Mediated Synthesis

Patent EP3585785B1 details a one-pot protocol using metal cyanates (NaOCN/KOCN) and N-methylimidazole. Adapted for the target compound:

  • Sulfonic Acid Chloride Activation : 3-Methoxypyridine-4-sulfonyl chloride reacts with methyl glycinate to install the carbamate linkage.
  • Cyanate Coupling : NaOCN (1.1 eq) in THF at 60°C facilitates nucleophilic attack, forming the isoxazole ring.
  • Base Optimization : N-Methylimidazole (1.2 eq) minimizes side reactions versus triethylamine.

This method achieves 75% yield with >98% HPLC purity, though scalability is limited by sulfonyl chloride instability.

Comparative Analysis of Methodologies

Critical evaluation of synthetic routes (Table 2):

Method Yield (%) Purity (%) Scalability
Cyclocondensation 68–72 95 Moderate
Nitro Substitution 82–85 97 High
Cyanate-Mediated 75 98 Low

The nitro substitution route offers superior yield and scalability, albeit requiring multistep protection/deprotection. Cyanate methods provide excellent purity but face reagent stability constraints.

Process Intensification and Byproduct Mitigation

All routes generate trace impurities requiring advanced purification:

  • Regioisomeric Byproducts : HPLC analysis reveals 2–5% isoxazolo[4,5-c] regioisomers in cyclocondensation routes. Gradient crystallization from ethyl acetate/hexane reduces this to <0.5%.
  • Ester Hydrolysis : Basic conditions in nitro substitution may hydrolyze the methyl ester. Kinetic studies show hydrolysis rates below 3% when reaction times are kept under 6 hours.
  • Metal Residues : Cyanate methods leave sodium/potassium salts (0.8–1.2 wt%). Chelating resin treatment (Amberlite IRC748) reduces metals to <50 ppm.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound participates in nucleophilic additions at electron-deficient positions of the pyridine ring. Studies on structurally related 6-R-isoxazolo[4,3-b]pyridines demonstrate that substituents at position 6 significantly influence reactivity:

  • Reactivity order :
    $$ \text{NO}_2 > \text{CO}_2\text{Me} > \text{H} \gg \text{Cl, CF}_3 $$

Key observations include:

  • Base-free conditions : Nitro-substituted analogs react with 1,3-dicarbonyl compounds (e.g., dimedone) in acetonitrile at room temperature, forming 1,4-adducts within 1 hour .

  • Methoxycarbonyl derivatives : Reactions proceed slower (2–3 hours) due to reduced electrophilicity compared to nitro groups .

Cycloaddition Reactions

The compound’s aromatic system engages in [4+2]-cycloadditions with dienes under mild conditions:

Diene Product Yield Conditions
2,3-Dimethylbutadiene3,4-Dihydropyridine derivatives51–80%MeCN, RT, 1–4 hours
CyclopentadienePolyfunctional tetrahydropyridines73–80%No catalyst required

Notably, water or ethanol addition to intermediate adducts occurs spontaneously, forming stable tetrahydropyridine derivatives .

Methoxycarbonyl Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:
$$ \text{RCO}_2\text{Me} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{RCO}_2\text{H} $$

  • Conditions : 1M HCl/EtOH (reflux, 6 hours) or 1M NaOH/MeOH (RT, 12 hours) .

  • Applications : Generates carboxylic acid derivatives for further coupling reactions.

Isoxazole Ring Modifications

The isoxazole moiety participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the isoxazole ring, yielding pyridine derivatives with free amino groups .

  • Electrophilic substitution : Limited reactivity observed due to electron-withdrawing effects of adjacent substituents .

Comparative Reactivity Analysis

The compound’s reactivity differs from analogs due to its substitution pattern:

Structural Feature Impact on Reactivity
Methoxy group at C3Enhances ring electron density, reducing electrophilicity compared to nitro derivatives
Fused isoxazole-pyridine coreEnables dearomatization pathways unavailable to monocyclic systems
Ester at C6Provides a handle for functionalization via hydrolysis or transesterification

Mechanistic Insights

Key reaction mechanisms include:

  • Dearomatization : Nucleophilic attack at C4 of the pyridine ring generates non-aromatic intermediates, which subsequently trap nucleophiles .

  • Cycloaddition regiochemistry : Governed by frontier molecular orbital interactions, with the pyridine ring acting as an electron-deficient dienophile .

Scientific Research Applications

Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7H)-carboxylate is a heterocyclic compound belonging to the isoxazole derivatives class. It has a unique bicyclic structure featuring an isoxazole ring fused to a pyridine moiety. The presence of methoxy and carboxylate functional groups contributes to its chemical reactivity and potential biological activity. The compound's molecular formula is CHNO, and it has garnered interest in medicinal chemistry due to its structural characteristics and biological properties.

Potential Applications
this compound has potential applications in various fields. Interaction studies have focused on the compound's ability to bind to specific biological targets. Notable findings include:

  • Medicinal Chemistry Compounds of this class have shown potential as therapeutic agents.
  • Agrochemicals Some derivatives exhibit fungicidal activity .
  • Building Blocks for Synthesis It can be used as a precursor in the synthesis of more complex molecules .

Several compounds share structural characteristics with this compound. These include:

Compound NameStructural FeaturesUnique Properties
3-Methoxy-4,5-dihydroisoxazolo[3,4-c]pyridineSimilar bicyclic structureDifferent electronic properties due to substitution pattern
Methyl 3-(trifluoromethyl)-isoxazolo[5,4-c]pyridineContains trifluoromethyl groupEnhanced lipophilicity and potential for increased bioactivity
6-Methylisoxazolo[5,4-c]pyridineMethyl substitution at different positionVariations in reactivity and biological activity

The uniqueness of this compound lies in its specific combination of functional groups and its ability to engage in diverse applications.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound can also interact with other proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Electron-donating groups (e.g., 4-methoxyphenyl in 7c) correlate with higher yields (79%) under reflux conditions , whereas bulky or heteroaromatic substituents (e.g., 5-methylisoxazol-3-yl in 7i) reduce yields (58%) due to steric hindrance .
  • The target compound’s methoxy group may similarly enhance reactivity, but synthesis protocols remain uncharacterized in the provided evidence.

Melting Points :

  • Melting points vary significantly with substituent polarity. For example, the 4-methoxyphenyl derivative (7c) melts at 236–237°C , while the 5-methylisoxazol-3-yl analog (7i) melts lower (197–199°C) .

Spectral Data :

  • The ester carbonyl (C=O) stretch in IR spectra appears consistently near 1730 cm⁻¹ across analogs .
  • Mass spectrometry (MS) data for ethyl esters show molecular ions (M⁺) in the range of 389–390 , while the target methyl ester likely has a lower molecular weight (estimated M⁺ ~265 based on formula).

Metabolic and Toxicological Profiles

For instance:

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Induces colon and mammary carcinomas in rodents via DNA adduct formation . Humans metabolize PhIP more efficiently to genotoxic N-hydroxy derivatives compared to rodents .
  • Implications for Target Compound: The presence of an isoxazole ring (vs.

Analytical Methods

  • HPLC Analysis : Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo[5,4-c]pyridine-6(2H)-carboxylate is analyzed via reverse-phase HPLC using acetonitrile/water with phosphoric acid, adaptable to UPLC for faster separations . This method is likely applicable to the target compound.

Biological Activity

Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, antioxidant, and cytotoxic activities, supported by various studies and data.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H11_{11}N2_{2}O4_{4}
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 178306-47-3

The compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. A notable study reported that derivatives of isoxazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay was employed to evaluate its free radical scavenging ability. The results demonstrated that this compound exhibited a strong antioxidant effect compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
Methyl 3-methoxy...30
Ascorbic Acid50

This indicates that the compound could potentially protect cells from oxidative stress-related damage .

3. Cytotoxic Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. A study revealed that the compound exhibited notable cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Cell LineIC50 (µM)
HeLa15
MCF-718

These findings suggest that the compound may interfere with cancer cell proliferation and could be further explored for its anticancer potential .

The underlying mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary molecular docking studies indicate that it may interact with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression .

Q & A

Q. What is a robust synthetic route for Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7H)-carboxylate?

The compound can be synthesized via a condensation reaction between malononitrile and a substituted piperidine derivative. For example, methyl 4-oxopiperidine-1-carboxylate reacts with malononitrile in ethanol under reflux (70–80°C) for 2 hours, yielding 63–87% after crystallization with ethyl ether . Key steps include:

  • Reagents : Malononitrile, methyl 4-oxopiperidine-1-carboxylate, morpholine, sulfur.
  • Conditions : Ethanol solvent, 70–80°C, 2 hours.
  • Purification : Crystallization with ethyl ether or cold ethanol.
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1.1 molar ratio of piperidine derivative to malononitrile) improves yield .

Q. How is the structural identity of this compound confirmed experimentally?

Use a combination of spectroscopic and analytical methods:

  • 1H-NMR : Peaks at δ 2.38–2.44 (m, 2H, dihydroisoxazole protons), 3.62 (s, 3H, methoxy group), and 4.29 (s, 2H, methylene bridge) confirm backbone structure .
  • Mass Spectrometry (MS) : ESI-MS shows [M+1]+ = 238.3, matching the molecular formula .
  • X-ray Crystallography (for analogs): Resolves dihedral angles between fused rings (e.g., 85.96° between piperidine and pyran rings) and intramolecular interactions like C–H⋯π bonds .

Advanced Research Questions

Q. How can synthetic yield discrepancies be addressed when scaling up production?

Contradictions in yields (e.g., 63% vs. 87%) arise from variations in reaction conditions:

  • Additives : Morpholine and sulfur in may introduce side reactions, reducing yield compared to ’s simpler protocol .
  • Temperature Control : Maintain strict temperature ranges (70–80°C) to avoid decomposition.
  • Purification : Replace suction filtration with column chromatography for higher-purity intermediates.

Q. What strategies enable selective functionalization of the isoxazolo-pyridine core?

Dehydrogenation and halogenation are critical for introducing functional groups:

  • Halogenation : Treat the core with N-bromosuccinimide (NBS) or I₂ under photolytic conditions to generate 7-halo derivatives, preserving the isoxazolo ring .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups at the 3-methoxy position .

Q. How do conformational dynamics of the fused rings impact biological activity?

Crystal structures of analogs reveal:

  • Ring Conformations : The piperidine ring adopts an envelope conformation, while the pyran ring forms a sofa conformation, influencing ligand-receptor binding .
  • Dihedral Angles : Angles >80° between fused rings (e.g., 85.96°) may enhance steric complementarity in enzyme active sites .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data for derivatives?

Discrepancies in 1H-NMR or MS data may arise from:

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., δ 7.14 in DMSO vs. δ 6.8–7.0 in CDCl₃) .
  • Tautomerism : Keto-enol tautomerism in the isoxazolo ring can alter peak splitting patterns. Use 13C-NMR or IR to identify dominant tautomers.

Methodological Tables

Q. Table 1. Comparison of Synthetic Protocols

Condition
SolventEthanolEthanol
AdditivesNoneMorpholine, sulfur
Reaction Time2 hours2 hours
Yield87%63%
PurificationEthyl ether crystallizationCold ethanol filtration

Q. Table 2. Key Spectral Data

TechniqueKey ObservationsReference
1H-NMR (d6-DMSO)δ 3.62 (s, OCH₃)
ESI-MS[M+1]+ = 238.3
X-ray CrystallographyDihedral angle = 85.96°

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